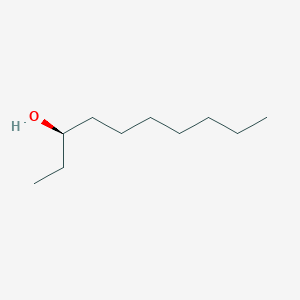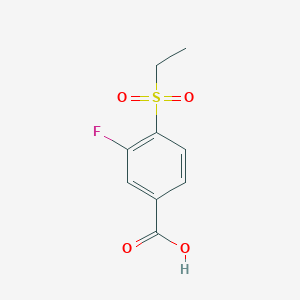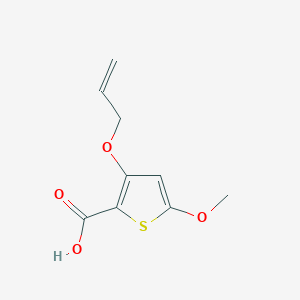
7-(Aminomethyl)-7-deazaguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Aminomethyl)-7-deazaguanosine is a modified nucleoside that plays a crucial role in the biosynthesis of queuosine, a hypermodified nucleoside found in the anticodon wobble position of certain tRNAs. This compound is known for its unique structure, which includes a pyrrolopyrimidine ring system, distinguishing it from other guanosine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Aminomethyl)-7-deazaguanosine typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the reduction of 7-cyano-7-deazaguanine to this compound using NADPH-dependent preQ1 synthase . The reaction conditions often require a controlled environment with specific pH and temperature settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, leveraging microbial systems to produce the compound efficiently. This method can be more sustainable and cost-effective compared to purely chemical synthesis. The use of genetically engineered bacteria that express the necessary enzymes for the biosynthesis of this compound is a common strategy .
Chemical Reactions Analysis
Types of Reactions
7-(Aminomethyl)-7-deazaguanosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it back to its precursor forms or other reduced states.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or NADPH are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxidized forms of the compound, while substitution reactions can introduce new functional groups, altering its chemical properties .
Scientific Research Applications
7-(Aminomethyl)-7-deazaguanosine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogs and in studying nucleoside chemistry.
Biology: This compound is crucial in the study of tRNA modification and its role in protein synthesis.
Medicine: Research into its potential therapeutic applications, including antiviral and anticancer properties, is ongoing.
Industry: It is used in the production of modified nucleosides for various biotechnological applications.
Mechanism of Action
The mechanism of action of 7-(Aminomethyl)-7-deazaguanosine involves its incorporation into tRNA, where it plays a role in the accurate decoding of genetic information during protein synthesis. It interacts with specific enzymes and molecular pathways to exert its effects, including the modification of tRNA molecules, which can influence the efficiency and fidelity of protein translation .
Comparison with Similar Compounds
Similar Compounds
7-Deazaguanine: Lacks the aminomethyl group but shares the core pyrrolopyrimidine structure.
Queuosine: A more complex nucleoside that includes additional modifications.
PreQ1: An intermediate in the biosynthesis of queuosine, structurally similar but with different functional groups.
Uniqueness
7-(Aminomethyl)-7-deazaguanosine is unique due to its specific role in tRNA modification and its distinct aminomethyl group, which differentiates it from other similar compounds. This unique structure allows it to participate in specific biochemical pathways that are not accessible to other nucleosides .
Properties
IUPAC Name |
2-amino-5-(aminomethyl)-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O5/c13-1-4-2-17(9-6(4)10(21)16-12(14)15-9)11-8(20)7(19)5(3-18)22-11/h2,5,7-8,11,18-20H,1,3,13H2,(H3,14,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEYIPCQNRSIAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-(3-Methoxyphenyl)ethyl]piperidine](/img/structure/B12065757.png)


![Ethyl 2-(7-amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetate](/img/structure/B12065767.png)
![3-[(2,3,4,6-O-Tetraacetyl-b-D-galactopyranosyl)thio]propionoic acid](/img/structure/B12065780.png)






![N-[1-(3-nitrophenyl)ethyl]cyclopropanamine](/img/structure/B12065825.png)


